n-Benzoylglycyllysine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZLURYHGISRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275939 | |
| Record name | n-benzoylglycyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740-63-6, 108392-04-7 | |
| Record name | Hippuryl-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzoylglycyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of N Benzoylglycyllysine and Its Analogs for Research Applications
Chemical Synthesis Approaches for n-Benzoylglycyllysine
Chemical synthesis remains a cornerstone for producing this compound, offering precise control over the molecular architecture. Both solution-phase and solid-phase methods are employed, with the choice often depending on the desired scale and complexity of the target molecule.
Solution-Phase Synthetic Protocols and Optimizations
Solution-phase peptide synthesis (SPPS) is a traditional yet relevant method for preparing this compound. libretexts.org This approach involves the sequential coupling of protected amino acid derivatives in a homogenous solution. researchgate.net The synthesis typically begins with the protection of the amino and carboxyl groups of the constituent amino acids, glycine (B1666218) and lysine (B10760008), to prevent unwanted side reactions. libretexts.org For instance, the carboxyl group can be protected as a methyl or benzyl (B1604629) ester, while the amino group is often protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.org
The peptide bond formation between N-protected glycine and a carboxyl-protected lysine derivative is achieved using a coupling agent to activate the carboxylic acid. youtube.com A common challenge in solution-phase synthesis is the potential for racemization, especially when using carbodiimide-based coupling reagents. peptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com After each coupling step, the intermediate dipeptide must be isolated and purified before proceeding to the next deprotection and coupling cycle, which can be a time-consuming process. beilstein-journals.org
Optimizations in solution-phase synthesis have focused on improving reaction times and yields while minimizing side reactions. The use of micro-flow reactors has shown promise in accelerating coupling reactions by enabling rapid mixing of reactants. nii.ac.jp This technology allows for precise control over reaction time and temperature, which can significantly reduce epimerization. nii.ac.jp
Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Constructs
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a more streamlined approach for synthesizing peptides like this compound. beilstein-journals.orgpeptide.com In this method, the C-terminal amino acid (lysine) is anchored to an insoluble polymer resin. beilstein-journals.orgbachem.com The synthesis then proceeds by the stepwise addition of N-protected amino acids (glycine, followed by a benzoyl group). bachem.com
A key advantage of SPPS is the simplification of the purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. bachem.com This eliminates the need for isolating and purifying intermediates after each step. beilstein-journals.org The general cycle of SPPS involves:
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain. peptide.com
Washing: Rinsing the resin to remove excess deprotection reagents and byproducts. peptide.com
Coupling: Adding the next N-protected amino acid along with a coupling agent to form the new peptide bond. peptide.com
Washing: Another washing step to remove unreacted amino acids and coupling byproducts. peptide.com
This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). beilstein-journals.orgpeptide.com
Strategic Use of Protecting Groups and Coupling Reagents in Research Synthesis
The success of both solution-phase and solid-phase peptide synthesis hinges on the strategic selection of protecting groups and coupling reagents. ub.edu Protecting groups are temporary modifications to functional groups on the amino acids that prevent them from participating in unintended reactions. organic-chemistry.org An orthogonal protection strategy is often employed, where different protecting groups are used for the N-terminus and the side chains, allowing for their selective removal under different conditions. peptide.com
Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | α-Amino group | Acidic conditions (e.g., TFA) libretexts.orgpeptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Basic conditions (e.g., piperidine) libretexts.orgub.edu |
Interactive Data Table: Protecting Groups
| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | α-Amino group | Acidic conditions (e.g., TFA) libretexts.orgpeptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Basic conditions (e.g., piperidine) libretexts.orgub.edu |
| Benzyl | Bzl | Side chains | Acidic conditions, hydrogenolysis peptide.com |
Coupling reagents are used to activate the carboxyl group of an incoming amino acid to facilitate the formation of the amide bond. youtube.com A variety of coupling reagents are available, each with its own advantages regarding reaction speed and suppression of side reactions.
Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Commonly used in solution-phase synthesis; byproduct is largely insoluble. peptide.comimrpress.com |
| Diisopropylcarbodiimide | DIC | Used in solid-phase synthesis as its urea (B33335) byproduct is more soluble. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for difficult couplings. bachem.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Particularly effective for coupling N-methyl amino acids. peptide.com |
Interactive Data Table: Coupling Reagents
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Commonly used in solution-phase synthesis; byproduct is largely insoluble. peptide.comimrpress.com |
| Diisopropylcarbodiimide | DIC | Used in solid-phase synthesis as its urea byproduct is more soluble. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for difficult couplings. bachem.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Particularly effective for coupling N-methyl amino acids. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A popular and efficient coupling reagent with low racemization. peptide.combachem.com |
Chemoenzymatic and Enzymatic Synthesis Routes for Research Analogs
Chemoenzymatic and purely enzymatic methods are emerging as powerful alternatives for the synthesis of this compound analogs, offering high selectivity and milder reaction conditions. researchgate.netnih.gov These approaches leverage the catalytic prowess of enzymes to form peptide bonds, often with remarkable precision. researchgate.net
Enzyme-Catalyzed Peptide Bond Formation in Controlled Environments
Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds under specific, controlled conditions. nih.gov This process can be either equilibrium-controlled or kinetically-controlled. nih.gov In a kinetically controlled synthesis, an activated ester of the acyl donor (e.g., N-Benzoylglycine) is used, and the enzyme facilitates the aminolysis by the nucleophile (e.g., a lysine derivative). This approach is generally faster and can lead to higher yields. nih.gov
The reaction environment is a critical factor. For instance, conducting the synthesis in frozen aqueous solutions has been shown to increase the yield of dipeptide synthesis catalyzed by enzymes like α-chymotrypsin. nih.gov The use of organic solvents or biphasic systems can also be employed to shift the reaction equilibrium towards synthesis by precipitating the product. researchgate.net
A notable example of chemoenzymatic synthesis involves the use of hydrolases. nih.gov While these enzymes typically break down peptide bonds, the reaction conditions can be manipulated to favor the reverse reaction of synthesis. nih.gov This approach combines the flexibility of chemical methods for preparing precursors with the high selectivity of enzymatic reactions for the final coupling step. nih.gov
Stereoselectivity and Regioselectivity Considerations in Biocatalytic Synthesis
A significant advantage of enzymatic synthesis is the high degree of stereoselectivity and regioselectivity that can be achieved. mdpi.comresearchgate.net Enzymes possess chiral active sites that can distinguish between enantiomers of a substrate, leading to the formation of a single stereoisomer of the product. mdpi.com This is particularly important in the synthesis of bioactive peptides, where the biological activity is often dependent on a specific stereochemistry.
Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on a molecule. mdpi.com For example, in the synthesis of an this compound analog with a modified lysine, an enzyme could selectively catalyze the peptide bond formation at the α-amino group while leaving other reactive groups on the lysine side chain untouched. This circumvents the need for complex protection and deprotection steps that are often required in chemical synthesis. researchgate.net
The development of dual-enzyme cascade strategies further enhances the capabilities of biocatalytic synthesis. nih.gov By combining the activities of multiple enzymes in a one-pot reaction, complex transformations can be achieved with high efficiency and selectivity. nih.gov For instance, one enzyme could be used to generate a specific precursor, which is then immediately used as a substrate by a second enzyme to form the final product. nih.gov This approach has been successfully applied to the asymmetric functionalization of various molecules, highlighting its potential for creating diverse and structurally complex analogs of this compound. nih.gov
Methodologies for the Purification of Research-Grade this compound
Achieving the high purity required for research-grade this compound often necessitates a multi-step purification strategy, combining different techniques to effectively separate the target molecule from a complex mixture of contaminants.
Chromatography is a cornerstone of purification in chemical and biochemical research. encyclopedia.pub Its versatility allows for the separation of compounds based on various physical and chemical properties. encyclopedia.pub For this compound, a dipeptide derivative, several chromatographic methods are particularly effective.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for purifying peptides and small molecules. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for peptide purification. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.comlcms.cz The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, including this compound, interact more strongly with the nonpolar stationary phase and thus have longer retention times. By using a gradient elution, where the concentration of the organic solvent is gradually increased, compounds can be selectively eluted based on their hydrophobicity, allowing for the separation of the desired product from less hydrophobic or more hydrophobic impurities. The use of high pressure allows for high-resolution separation in a short amount of time. nih.gov
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. organomation.com Since this compound possesses a free amino group from the lysine residue, it will be positively charged at a pH below its isoelectric point (pI). Cation-exchange chromatography can be effectively used for its purification. In this method, a negatively charged stationary phase (cation-exchange resin) is used. At an appropriate pH, the positively charged this compound will bind to the resin, while neutral and negatively charged impurities will pass through. The bound compound can then be eluted by increasing the ionic strength or changing the pH of the mobile phase.
Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size. organomation.com This technique is useful for removing impurities that are significantly different in size from this compound, such as larger protein contaminants or smaller salt molecules. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores will elute first, while smaller molecules that can penetrate the pores will have a longer path and elute later.
Thin-Layer Chromatography (TLC): While primarily a qualitative analytical tool, TLC can be adapted for small-scale preparative separations. researchgate.net It is often used to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. mdpi.com In preparative TLC, a larger amount of the sample is applied to a thicker plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted from the adsorbent. researchgate.net
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Key Advantages | Considerations |
| RP-HPLC | Hydrophobicity | C18-silica | Water/Acetonitrile with TFA | High resolution and sensitivity, rapid separation. nih.gov | Requires specialized equipment, use of organic solvents. |
| Ion-Exchange | Net Charge | Cation-exchange resin (e.g., sulfopropyl) | Buffer with increasing salt concentration | High capacity, can separate molecules with similar size and hydrophobicity. organomation.com | Sensitive to pH and buffer concentration. |
| Size-Exclusion | Molecular Size | Dextran or polyacrylamide gel | Aqueous buffer | Gentle conditions, useful for removing large or small impurities. organomation.com | Lower resolution compared to other methods. |
| TLC | Adsorption/Partition | Silica gel or alumina | Varies (e.g., Chloroform/Methanol) | Simple, rapid, and inexpensive for small-scale purification and optimization. researchgate.net | Lower resolution and capacity, labor-intensive for larger scales. |
Electrophoresis separates molecules based on their migration in an electric field. libretexts.org While often used for analytical purposes, preparative electrophoretic methods can be employed for the purification of specific charged molecules like this compound.
Capillary Electrophoresis (CE): CE offers very high resolution and is particularly well-suited for the analysis and purification of small amounts of charged analytes. nih.gov The separation occurs in a narrow capillary filled with a buffer. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge. libretexts.org The migration rate is dependent on the charge-to-size ratio of the molecule. nih.gov For this compound, its positive charge at acidic to neutral pH allows for its separation from neutral or negatively charged impurities. By coupling the capillary outlet to a fraction collector, the purified compound can be isolated.
Gel Electrophoresis: While more commonly used for macromolecules like proteins and nucleic acids, gel electrophoresis can be adapted for smaller molecules. mdpi.com Polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions could potentially be used. The separation would be based on both the charge and the size of the molecule as it moves through the porous gel matrix. After separation, the band containing this compound can be excised from the gel, and the compound can be eluted from the gel matrix.
Table 2: Electrophoretic Techniques for this compound Isolation
| Technique | Principle of Separation | Supporting Medium | Key Advantages | Considerations |
| Capillary Electrophoresis (CE) | Charge-to-size ratio in an electric field. nih.gov | Buffer-filled fused-silica capillary | Extremely high resolution, minimal sample consumption. nih.gov | Low loading capacity, primarily for small-scale purification. |
| Gel Electrophoresis (PAGE) | Charge and size through a porous matrix. | Polyacrylamide gel | Can separate based on both charge and size. | Lower resolution for small molecules compared to CE, elution from the gel can be challenging. |
Enzymatic Interactions and Mechanistic Elucidation of N Benzoylglycyllysine in Research Systems
Substrate Specificity and Recognition Mechanisms of Proteases and Peptidases
The interaction between an enzyme and its substrate is governed by the principle of specificity, where the enzyme's active site possesses a unique three-dimensional structure that complements the shape and chemical properties of the substrate. embopress.org Proteases and peptidases exhibit remarkable specificity, cleaving peptide bonds at defined positions based on the amino acid sequence surrounding the scissile bond. nih.govbiorxiv.orgplos.org The nomenclature developed by Schechter and Berger is used to describe the interaction between a protease's binding sites (S subsites) and the substrate's amino acid residues (P residues). Residues on the N-terminal side of the cleaved bond are denoted P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. biorxiv.org
n-Benzoylglycyl-L-lysine is a classic substrate for carboxypeptidases, particularly carboxypeptidase B (EC 3.4.17.2), an exopeptidase that specifically hydrolyzes peptide bonds at the C-terminus of proteins and peptides that have basic amino acid residues like lysine (B10760008) or arginine. mdpi.com
Analysis of Preferential Cleavage Sites within the Glycyl-Lysine Moiety
The preferential cleavage site for enzymes acting on n-Benzoylglycyl-L-lysine is the peptide bond between the glycine (B1666218) and lysine residues. Carboxypeptidase B, for instance, recognizes the C-terminal lysine residue. The enzyme's S1 binding pocket is specifically adapted to accommodate the long, positively charged side chain of lysine. nih.gov Upon binding, the enzyme catalyzes the hydrolysis of the adjacent peptide bond (the Gly-Lys bond), releasing L-lysine and N-benzoylglycine as products. cdnsciencepub.com This specificity is confirmed in assays that measure the release of lysine from the substrate over time. cdnsciencepub.com The cleavage of the isopeptide bond within an ε-(α-glycyl)lysine linkage by isopeptidases represents a different type of cleavage within a glycyl-lysine moiety, but this is distinct from the peptide bond cleavage by carboxypeptidases. nih.gov
Influence of the N-Terminal Benzoyl Group on Enzyme-Substrate Affinity
The N-terminal benzoyl group plays a crucial role in the utility of n-Benzoylglycyl-L-lysine as a substrate in research settings. This hydrophobic group serves two primary functions. Firstly, it acts as a protecting group, preventing the substrate from being cleaved by aminopeptidases, which recognize and cleave peptides from the N-terminus. This ensures that the observed enzymatic activity can be attributed specifically to carboxypeptidases or endopeptidases that recognize internal or C-terminal sites. asm.org
Kinetic Characterization of Enzyme-n-Benzoylglycyllysine Interactions
Kinetic studies are fundamental to understanding the efficiency and mechanism of an enzyme. nih.gov By measuring the rate of reaction under varying substrate concentrations, key kinetic parameters can be determined that describe the enzyme-substrate interaction.
Determination of Steady-State and Pre-Steady-State Kinetic Parameters (e.g., K_m, V_max, k_cat, K_i)
The hydrolysis of n-Benzoylglycyl-L-lysine by proteases like carboxypeptidase B follows Michaelis-Menten kinetics. From this, the steady-state kinetic parameters can be derived:
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's apparent affinity for the enzyme; a lower K_m indicates a higher affinity. nih.gov
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. V_max is dependent on the enzyme concentration. nih.gov
k_cat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is a measure of the enzyme's catalytic efficiency. nih.gov
K_i (Inhibition Constant): Quantifies the affinity of an inhibitor for an enzyme. pnas.org
A study by Moore and Benoiton (1975) investigated the hydrolysis of n-Benzoylglycyl-L-lysine (Bz-Gly-Lys) and its Nε-alkylated derivatives by carboxypeptidase B, providing specific kinetic parameters. cdnsciencepub.com
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
|---|---|---|---|
| n-Benzoylglycyl-L-lysine | 0.25 | 155 | 620 |
| n-Benzoylglycyl-L-lysine(Me) | 0.70 | 32 | 46 |
| n-Benzoylglycyl-L-lysine(Et) | 0.74 | 19 | 26 |
Table 1: Kinetic parameters for the hydrolysis of n-Benzoylglycyl-L-lysine and its derivatives by bovine carboxypeptidase B. Data sourced from Moore & Benoiton (1975). cdnsciencepub.com The turnover number (k_cat) was calculated from the reported V_max and enzyme concentration.
The data clearly show that alkylation of the lysine side-chain amine (Nε) reduces the efficiency of hydrolysis. cdnsciencepub.com While the affinity decreases (K_m increases), the major effect is on the catalytic step (k_cat decreases significantly). cdnsciencepub.com This suggests that the Nε-alkyl groups introduce steric hindrance in the enzyme's active site, interfering with optimal substrate positioning for catalysis. cdnsciencepub.com
Investigation of Allosteric Regulation and Product Inhibition Mechanisms
Allosteric Regulation occurs when the binding of a molecule (an allosteric effector) to a site other than the active site alters the enzyme's activity. nih.gov This regulation can be positive (activation) or negative (inhibition) and is a key mechanism for controlling metabolic pathways. nih.gov There are no specific studies in the reviewed literature demonstrating allosteric regulation of proteases using n-Benzoylglycyllysine as the substrate. However, proteases can be subject to allosteric control, such as the inhibition of calnuc's serine protease activity by Zn²⁺ binding to a remote site. nih.gov
Product Inhibition is a common form of enzyme regulation where the product of the reaction binds to the active site, competing with the substrate and slowing down the reaction rate. In the hydrolysis of n-Benzoylglycyl-L-lysine, the products are N-benzoylglycine and L-lysine. Both of these molecules could potentially act as inhibitors. For instance, L-lysine, by binding to the S1 pocket, could act as a competitive inhibitor. While specific studies detailing product inhibition for this particular reaction are scarce, the work by Moore and Benoiton noted that some slowly-hydrolyzed Nε-alkylated derivatives of Bz-Gly-Lys did not inhibit the hydrolysis of the parent substrate, indicating they bind too weakly or non-productively to act as effective competitive inhibitors. cdnsciencepub.com
Structural Biology Approaches to Elucidate Enzyme-n-Benzoylglycyllysine Complexes
Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into how an enzyme binds its substrate. avcr.cznih.gov While no crystal structure of an enzyme in complex with n-Benzoylglycyl-L-lysine itself is available in the Protein Data Bank, the structures of related carboxypeptidases with other substrates or inhibitors reveal the key features of substrate recognition. nih.govavcr.cz
The crystal structure of carboxypeptidase B reveals a deep S1 binding pocket that is crucial for its specificity. nih.gov This pocket is lined with specific amino acid residues, including a negatively charged residue (e.g., Asp255 in porcine carboxypeptidase B) at its base, which forms a salt bridge with the positively charged ε-amino group of the substrate's lysine or arginine side chain. This interaction anchors the C-terminal residue of the substrate in the correct orientation for catalysis. nih.gov
Based on these structures, one can model the binding of n-Benzoylglycyl-L-lysine. The C-terminal lysine residue would be inserted into the S1 pocket, with its carboxylate group coordinating with the active site zinc ion and other catalytic residues. The lysine side chain would extend into the pocket, forming the critical salt bridge with the aspartate residue at the bottom. The N-terminal benzoyl-glycyl portion of the substrate would be positioned along the S' subsites of the enzyme's active site cleft. nih.govresearchgate.net These structural insights are consistent with the kinetic data, which show that modifications to the lysine side chain that disrupt its fit or charge interaction within the S1 pocket have a profound negative impact on catalysis. cdnsciencepub.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Enzyme-Ligand Architectures
Understanding the three-dimensional structure of an enzyme in complex with its substrate or an inhibitor is crucial for deciphering its mechanism of action. X-ray crystallography is a powerful technique that provides atomic-resolution details of these interactions, guiding further research and drug design. nih.govacs.org While a crystal structure containing this compound specifically is not prominently available, numerous studies on its target enzyme, carboxypeptidase B (CPB), with bound inhibitors or substrate analogs, reveal the architecture of the enzyme-ligand complex.
These crystallographic studies show that CPB is a zinc-based exopeptidase. nih.govacs.org The enzyme's active site features key residues that are critical for binding and catalysis. For instance, the X-ray structures of porcine pancreatic CPB with thiol-based inhibitors show that the inhibitor's thiol group chelates the active site zinc ion, a carboxylic acid group forms a salt bridge with a conserved arginine residue (Arg145), and a guanidine (B92328) group forms hydrogen bonds with an aspartate residue (Asp255). nih.govacs.org These interactions anchor the inhibitor in a manner that mimics the binding of a natural C-terminal arginine or lysine residue, which is the target of CPB. acs.org
Table 1: Representative PDB Entries for Carboxypeptidase B-Inhibitor Complexes This table showcases examples of crystal structures of Carboxypeptidase B (CPB) with various inhibitors, illustrating the type of data obtained from X-ray crystallography.
| PDB ID | Complex Description | Resolution (Å) | Organism | Reference |
|---|---|---|---|---|
| 7EQZ | Aedes aegypti Carboxypeptidase B1 complexed with Potato Carboxypeptidase Inhibitor (PCI) | 2.15 | Aedes aegypti, Solanum tuberosum | rcsb.org |
| 1ZLI | Human Carboxypeptidase B in complex with Tick Carboxypeptidase Inhibitor (TCI) | 2.00 | Homo sapiens, Rhipicephalus bursa | acs.org |
| 1DDU | Porcine Carboxypeptidase B in complex with a thiol-based inhibitor | 1.90 | Sus scrofa (Pig) | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of Enzyme-Bound Substrate
While crystallography provides a static snapshot, enzymes are dynamic entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the conformational dynamics of enzyme-substrate interactions in solution. nih.govuniprot.org It can characterize motion over a wide range of timescales, from picoseconds to seconds, at atomic resolution. nih.gov
Studies on the interaction between carboxypeptidase B and the tick carboxypeptidase inhibitor (TCI) using NMR have provided significant insights into the dynamic nature of binding. nih.govuniprot.org These experiments revealed that in its free form, the TCI protein is highly flexible, particularly in the linker region between its two domains and at its C-terminal tail. nih.gov However, upon binding to human carboxypeptidase B, the inhibitor becomes significantly more rigid. nih.govuniprot.org This stiffening is especially pronounced in the linker and the C-terminal region, which inserts into the active site of the enzyme, mimicking a substrate. nih.gov This induced rigidity, observed through changes in NMR relaxation parameters and solvent exchange rates, highlights that conformational dynamics are integral to the binding event. nih.govuniprot.org
Other NMR approaches have also been used to probe inhibitor binding. For example, by substituting the catalytic zinc ion with manganese, researchers can use NMR to measure the relaxation rates of water protons. researchgate.net The displacement of a water molecule from the metal's coordination sphere by an inhibitor can be detected, providing evidence of direct binding to the active site. researchgate.net Such studies confirmed the specific binding of inhibitors like L-argininic acid to the enzyme's active site. researchgate.net These methods collectively demonstrate the power of NMR to elucidate the dynamic interplay between an enzyme and its ligands. nih.govworthington-biochem.com
Utilization of this compound as a Research Tool in Enzyme Assays
The compound this compound and its close analog, n-Benzoylglycylarginine (hippuryl-L-arginine), are widely used as substrates in enzyme assays to measure the activity of carboxypeptidase B and related enzymes. tribioscience.comkoreascience.kr
Development and Validation of Spectrophotometric and Fluorometric Assay Systems
The development of reliable and quantitative assays is fundamental for studying enzyme kinetics and for screening potential modulators. Both spectrophotometric and fluorometric methods have been established for carboxypeptidase B using hippuryl-based substrates.
Spectrophotometric Assays: A classic and widely used method relies on the hydrolysis of hippuryl-L-arginine or hippuryl-L-lysine. tribioscience.com The enzymatic cleavage of the peptide bond releases hippuric acid and the corresponding basic amino acid (lysine or arginine). koreascience.kr The reaction can be monitored continuously by measuring the increase in absorbance at 254 nm, which is characteristic of the product, hippuric acid. tribioscience.commdpi.com This assay is typically performed at a pH of 7.65 to 8.0 in a Tris-HCl buffer. tribioscience.comnih.gov The rate of change in absorbance is directly proportional to the enzyme activity. mdpi.com
Fluorometric Assays: To achieve higher sensitivity, fluorometric assays have been developed. researchgate.net These assays often use substrates that are modified with a fluorescent group. One such substrate is dansyl-Phe-Ala-Arg. researchgate.net Another approach involves a coupled-enzyme reaction where the product of the first reaction is acted upon by a second enzyme to generate a fluorescent signal. A highly sensitive fluorometric method was developed to measure the release of C-terminal amino acids from peptides like angiotensin II, where the released phenylalanine is acted upon by L-amino acid oxidase and horseradish peroxidase to produce a fluorescent output. nih.gov Fluorometric assays can be thousands of times more sensitive than their spectrophotometric counterparts, which is primarily due to the lower detection limit of the fluorescent product compared to the chromogenic one. researchgate.net
Validation of these assays involves confirming their linearity, precision, and accuracy to ensure they are suitable for their intended purpose, such as determining kinetic parameters or inhibitor potency. researchgate.netnih.gov
Table 2: Comparison of Kinetic Parameters for Carboxypeptidase E with Different Substrates This table, adapted from a comparative study, illustrates how different assay types and substrates yield varying kinetic constants for a B-like carboxypeptidase, highlighting the importance of assay choice.
| Substrate | Assay Type | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| hippuryl-Arg (hipp-R) | Spectrophotometric | 400 | 8.5 | 0.02 | researchgate.net |
| dansyl-Phe-Ala-Arg (dans-FAR) | Fluorometric | 34 | 13.0 | 0.38 | researchgate.net |
| 125I-acetyl-Tyr-Ala-Arg (125I-AcYAR) | Radiometric | 28 | 16.0 | 0.57 | researchgate.net |
Application in High-Throughput Screening for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential enzyme inhibitors or activators. nih.govscientificlabs.co.uk The assays developed for carboxypeptidase B using substrates like this compound are readily adaptable for HTS.
A key requirement for HTS is the miniaturization of the assay into a microplate format (e.g., 96, 384, or 1536 wells) without losing robustness. nih.gov For carboxypeptidase B, a homogeneous time-resolved fluorescence (HTRF) assay was specifically developed for HTS. nih.govgriffith.edu.au In this system, a biotinylated peptide substrate is cleaved by the enzyme, unmasking an epitope that is then recognized by a europium-labeled antibody. nih.gov When a streptavidin-allophycocyanin conjugate is added, it binds to the biotin, bringing the europium and allophycocyanin into close proximity and generating a FRET (Fluorescence Resonance Energy Transfer) signal. nih.gov This "switch-on" signal is highly sensitive and robust, making it ideal for automated HTS campaigns to find inhibitors that block substrate cleavage. nih.gov
HTS campaigns using such assays have successfully identified novel modulators of carboxypeptidases from large chemical libraries and natural product extracts. scientificlabs.co.uk For example, an HTS campaign led to the discovery of lysianadioic acid, a potent and novel CPB inhibitor from the plant Lysiana subfalcata. These screening efforts are the first step in the pipeline for developing new chemical probes and potential therapeutic agents targeting these enzymes.
Table 3: Examples of Carboxypeptidase Inhibitors Identified via Screening This table provides examples of inhibitors for carboxypeptidases that were discovered through screening campaigns, demonstrating the utility of these assays in drug discovery.
| Inhibitor Name/Identifier | Source/Library | Target Enzyme | Assay Type | Reference |
|---|---|---|---|---|
| Lysianadioic acid | Natural Product Extract | Carboxypeptidase B (CPB) | Spectrophotometric | |
| TCMDC-143620 | HAT/CHAGAS Chemical Boxes | T. cruzi MCP-1 | FRET-based (Fluorometric) | scientificlabs.co.uk |
| TCMDC-143422 | HAT/CHAGAS Chemical Boxes | T. cruzi MCP-1 | FRET-based (Fluorometric) | scientificlabs.co.uk |
| Aminocaproic acid | - | Carboxypeptidase B (CPB) | HTRF (Fluorometric) | nih.gov |
Advanced Analytical Methodologies for the Quantification and Detection of N Benzoylglycyllysine in Research Matrices
Mass Spectrometry-Based Techniques for Research Quantification
Mass spectrometry (MS) is a cornerstone of analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of molecules. esogu.edu.tr It functions by measuring the mass-to-charge ratio (m/z) of ionized analytes. esogu.edu.tr For a compound like n-Benzoylglycyllysine, MS-based methods are essential for achieving the low detection limits required in many research applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. esogu.edu.trcreative-proteomics.com This method is particularly well-suited for the trace analysis of compounds like this compound in complex biological matrices such as plasma, urine, or tissue extracts. esogu.edu.tr The initial LC stage separates the target analyte from other matrix components, reducing ion suppression and background noise. creative-proteomics.com
Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and directed into the mass spectrometer. broadinstitute.org In the MS/MS setup, a precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. esogu.edu.trbroadinstitute.org This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for accurate quantification even at very low concentrations. creative-proteomics.com The derivatization of the lysine (B10760008) moiety within the this compound structure can further enhance ionization efficiency and sensitivity. nih.govmdpi.com Sub-nanomolar detection limits have been achieved for similar small molecules using advanced derivatization and LC-MS/MS methods. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Elution of the analyte from the column |
| Flow Rate | 0.3 mL/min | Optimal separation and ionization |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Precursor Ion (Q1) | [M+H]⁺ for this compound | Selection of the target analyte ion |
| Product Ions (Q3) | Specific fragments from the precursor | Confirmation and quantification |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique in proteomics and peptide analysis. creative-proteomics.combruker.com In the context of this compound, MALDI-TOF is primarily used for peptide mapping. creative-proteomics.com This process involves the enzymatic or chemical cleavage of a larger protein, and the resulting peptide fragments are analyzed. If this compound is part of a larger peptide or protein structure, its presence can be confirmed by identifying the mass of the corresponding fragment in the MALDI-TOF spectrum. creative-proteomics.comnih.gov
For analysis, the sample is co-crystallized with an energy-absorbing matrix. bruker.com A pulsed laser desorbs and ionizes the sample, with the matrix facilitating a "soft" ionization that keeps the peptide fragments intact, typically as singly charged ions. creative-proteomics.comomicsonline.org The ions are then accelerated into a flight tube, and their time of flight is measured, which is proportional to their m/z ratio. creative-proteomics.com This allows for the creation of a peptide mass fingerprint (PMF), a unique profile of peptide masses from the original protein. creative-proteomics.com By comparing the experimental masses in the PMF to theoretical masses from protein databases, the protein and its constituent parts, including modifications or adducts like this compound, can be identified. creative-proteomics.comnih.gov
Table 2: Key Steps in MALDI-TOF Peptide Mapping
| Step | Description |
|---|---|
| 1. Sample Preparation | The protein of interest is isolated and subjected to enzymatic digestion (e.g., with trypsin) to generate a mixture of smaller peptides. |
| 2. Matrix Application | The peptide digest is mixed with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate to co-crystallize. bruker.com |
| 3. Laser Desorption/Ionization | A laser irradiates the spot, causing desorption and soft ionization of the peptides. bruker.com |
| 4. Time-of-Flight Analysis | Ions are accelerated in an electric field and their flight time to the detector is measured, which correlates to their mass-to-charge ratio. creative-proteomics.com |
| 5. Data Analysis | The resulting mass spectrum (peptide mass fingerprint) is compared against protein databases to identify the protein and its peptides. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biochemical Samples
Chromatographic Separation Techniques for Research Sample Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For profiling research samples containing this compound, chromatographic methods are indispensable for isolating the compound from complex matrices before quantification and identification. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used extensively in pharmaceutical and biochemical analysis. researchgate.netnih.gov It relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. researchgate.net The separation of components is based on their differential interactions with the stationary phase. researchgate.net For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov
The power of HPLC is enhanced by the variety of available detectors:
UV-Vis Detectors: These detectors measure the absorbance of the analyte at a specific wavelength. The benzoyl group in this compound contains a chromophore, making it readily detectable by UV spectroscopy.
Fluorescence Detectors: For higher sensitivity and selectivity, fluorescent labeling (derivatization) of the lysine's primary amine can be performed. This approach is useful for detecting trace amounts of the compound. nih.gov
Mass Spectrometry (as in LC-MS): As previously discussed, coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. nih.gov
Method validation for HPLC analysis ensures accuracy and precision, assessing parameters such as specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). chromatographyonline.com
Gas Chromatography (GC) is a powerful separation technique, but it is limited to analytes that are volatile and thermally stable. jfda-online.comthermofisher.com Compounds like this compound, being a peptide derivative, are non-volatile and would decompose at the high temperatures used in a GC injector. thermofisher.com Therefore, chemical derivatization is a mandatory step to analyze such compounds by GC. jfda-online.com
Derivatization converts the polar functional groups (e.g., carboxylic acids, amines) into less polar, more volatile derivatives. jfda-online.comresearchgate.net Common strategies include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on amines and carboxylic acids with trimethylsilyl (B98337) (TMS) groups, increasing volatility. thermofisher.comresearchgate.net
Acylation: The use of fluorinated anhydrides can create fluoroacyl derivatives that are not only volatile but also highly responsive to electron capture detectors (ECD), enhancing sensitivity. jfda-online.com
Once derivatized, the analyte is injected into the GC, where it is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. nih.gov Coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the derivatized this compound based on its mass spectrum. nih.gov
Table 3: Comparison of Derivatization Strategies for GC Analysis
| Derivatization Method | Reagent Example | Target Functional Groups | Advantages |
|---|---|---|---|
| Silylation | MSTFA | Amines, Carboxylic Acids, Hydroxyls | Forms volatile and stable derivatives; clean by-products. thermofisher.com |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Amines, Hydroxyls | Creates highly volatile derivatives; enhances detectability with ECD. jfda-online.com |
| Alkylation/Esterification | Methanol/HCl | Carboxylic Acids | Converts acids to more volatile methyl esters. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
Spectroscopic Techniques for In Situ and Ex Situ Research Monitoring
Spectroscopic techniques study the interaction between matter and electromagnetic radiation, providing information about molecular structure and concentration. solubilityofthings.comopenaccessjournals.com These methods can be applied for both in situ (in the original place, e.g., inside a bioreactor) and ex situ (after sample removal) monitoring of processes involving this compound.
UV-Visible Spectroscopy: This technique can be used for quantitative analysis by measuring the absorbance of the benzoyl group's chromophore. While simple and cost-effective, its application in complex mixtures is limited by low selectivity, as other compounds may absorb at the same wavelength. mdpi.com
Fluorescence Spectroscopy: If this compound or other components in the matrix are fluorescent, this method can offer high sensitivity for monitoring. openaccessjournals.comnih.gov Two-dimensional fluorescence can provide a comprehensive profile of all fluorescent compounds in a sample. openaccessjournals.com It is particularly useful for real-time, non-destructive monitoring of bioprocesses. mdpi.com
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light, providing a specific "fingerprint" of a molecule's vibrational modes. spectroscopyonline.com A key advantage of Raman spectroscopy is its insensitivity to water, making it highly suitable for analyzing aqueous biological samples without interference. spectroscopyonline.com It can be used for non-invasive, real-time monitoring of chemical reactions or concentrations within a bioreactor. openaccessjournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural elucidation of molecules in solution. solubilityofthings.com While not typically used for trace quantification, it provides unambiguous structural information, confirming the identity and purity of synthesized this compound. Its non-destructive nature allows the sample to be recovered after analysis. solubilityofthings.com
These spectroscopic methods serve as complementary tools to chromatography and mass spectrometry, offering different advantages for the qualitative and quantitative analysis of this compound in diverse research applications. solubilityofthings.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Enzyme Assays and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a foundational technique for quantitative analysis and is widely used in enzyme kinetics. nih.gov Its application for this compound primarily involves its use as a substrate for carboxypeptidases, enzymes that cleave C-terminal amino acids from peptides and proteins. researchgate.net
The enzymatic hydrolysis of this compound (also known as Hippuryl-L-lysine) by a carboxypeptidase, such as Carboxypeptidase N (CPN) or Carboxypeptidase B (CPB), breaks the peptide bond between the glycine (B1666218) and lysine residues. cdnsciencepub.com This reaction releases L-lysine and hippuric acid (n-Benzoylglycine). Hippuric acid possesses a distinct UV absorbance profile compared to the parent substrate. By monitoring the increase in absorbance at a specific wavelength, typically 254 nm, the rate of hippuric acid formation can be quantified. worthington-biochem.comworthington-biochem.com This rate is directly proportional to the enzyme's activity under defined conditions. nih.gov
The assay is typically performed under controlled conditions of pH and temperature to ensure optimal enzyme activity and reproducible results. For instance, assays using similar substrates like hippuryl-L-arginine for Carboxypeptidase B are conducted at pH 7.65 and 25°C. worthington-biochem.com For Carboxypeptidase N, the pH optimum for both hippuryl-L-lysine and hippuryl-L-arginine as substrates is 8.4. d-nb.info The Beer-Lambert law provides the basis for this quantitative analysis, relating absorbance directly to the concentration of the product formed. researchgate.net
Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), can be determined by measuring the reaction rate at various substrate concentrations. For example, the Kₘ of human Carboxypeptidase N2 for hippuryl-L-lysine was determined to be 37.26 ± 3.49 mmol/L. d-nb.info Such data is vital for characterizing enzyme-substrate interactions and inhibitor efficiency.
Table 1: UV-Vis Spectrophotometry Assay Parameters for Carboxypeptidase Activity This table is interactive. Click on the headers to sort the data.
| Parameter | Value/Condition | Substrate Example | Enzyme Example | Reference |
|---|---|---|---|---|
| Wavelength (λ) | 254 nm | Hippuryl-L-arginine | Carboxypeptidase B | worthington-biochem.com |
| pH | 7.5 - 8.4 | Hippuryl-L-phenylalanine | Carboxypeptidase A | worthington-biochem.comd-nb.info |
| Temperature | 25°C | Hippuryl-L-arginine | Carboxypeptidase B | worthington-biochem.com |
| Product Monitored | Hippuric Acid | This compound | Carboxypeptidase N | d-nb.info |
| Kₘ Value | 37.26 mmol/L | Hippuryl-L-lysine | Carboxypeptidase N2 | d-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Constructs and Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules like this compound at the atomic level. researchgate.net Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. mdpi.com
In the context of this compound, ¹H NMR spectroscopy would be used to identify and assign all proton signals. The spectrum would feature distinct resonances for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the glycine and lysine side chain, and the α-protons of both amino acid residues. chemicalbook.commsu.edu Coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the peptide backbone and side chains. nih.gov
Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table is interactive and based on typical values for constituent functional groups. Actual values may vary based on solvent and other experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Benzoyl (Aromatic) | 7.4 - 7.9 | 127 - 134 | Multiple signals for ortho, meta, para positions. |
| Benzoyl (C=O) | - | ~167 | Amide carbonyl. |
| Glycine (NH) | ~8.5 (t) | - | Amide proton, coupling to CH₂. |
| Glycine (α-CH₂) | ~4.1 (d) | ~42 | Methylene protons. |
| Glycine (C=O) | - | ~171 | Peptide bond carbonyl. |
| Lysine (NH) | ~8.3 (d) | - | Peptide proton, coupling to α-CH. |
| Lysine (α-CH) | ~4.5 (m) | ~54 | Alpha proton. |
| Lysine (β, γ, δ-CH₂) | 1.4 - 1.9 (m) | 23 - 32 | Aliphatic side chain protons. |
| Lysine (ε-CH₂) | ~3.0 (m) | ~40 | Methylene adjacent to terminal amino group. |
| Lysine (COOH) | ~11-12 (br s) | ~174 | Carboxylic acid proton and carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Changes in Research Environments
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins and detecting conformational changes. researchgate.netnih.gov For this compound, FTIR is particularly useful for analyzing its conformation in different states (e.g., solid, solution) or when interacting with other molecules, such as enzymes. nih.gov
The analysis focuses on the characteristic vibrational bands of the peptide backbone. The most informative regions are the Amide I and Amide II bands. researchgate.net
Amide I band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibrations of the peptide linkages. acs.org Its frequency is highly sensitive to the secondary structure of the peptide. For instance, α-helical structures typically show a band around 1650-1658 cm⁻¹, while β-sheet structures are associated with bands in the 1620–1640 cm⁻¹ range. researchgate.net
Amide II band (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is often used to monitor hydrogen-deuterium exchange to probe the solvent accessibility of backbone amides. nih.gov
By monitoring shifts in the position and shape of these bands, researchers can infer changes in the secondary structure of this compound. For example, the binding of the molecule to an enzyme's active site could induce a conformational change, which would be reflected as a shift in the Amide I peak. researchgate.net This allows for the study of structural dynamics in research environments, such as during enzyme binding or in response to changes in solvent polarity or temperature. acs.org
Table 3: Characteristic FTIR Amide I Frequencies and Corresponding Secondary Structures This table is interactive. Click on the headers to sort the data.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| α-Helix | 1650 - 1658 | researchgate.net |
| β-Sheet | 1620 - 1640 | researchgate.net |
| β-Turn | 1660 - 1685 | acs.org |
| Random Coil | 1640 - 1650 | researchgate.net |
| Aggregated Strands | ~1616, ~1695 | acs.org |
Isotopic Labeling and Radiometric Methods for Research Pathway Elucidation
Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules within a biological system. By replacing specific atoms in this compound with their heavier stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), the compound can be tracked through complex metabolic networks.
Stable Isotope Tracing for Metabolic Flux Analysis in Model Systems
Metabolic Flux Analysis (MFA) quantitatively determines the rates (fluxes) of metabolic pathways in living cells at a steady state. nih.govnih.gov This is achieved by introducing a substrate labeled with a stable isotope, like ¹³C, and measuring the isotopic enrichment pattern in downstream metabolites using mass spectrometry (MS) or NMR. nih.gov
In the context of this compound, a ¹³C- or ¹⁵N-labeled version of the molecule could be synthesized and introduced into a model system (e.g., cell culture). For instance, using uniformly ¹³C-labeled lysine ([U-¹³C₆]-lysine) to synthesize n-Benzoylglycyl-[U-¹³C₆]lysine would allow researchers to track the fate of the six lysine carbons after enzymatic cleavage. nih.govresearchgate.net
Application of Radioisotopes for Enzymatic Reaction Monitoring
Radiometric assays offer exceptional sensitivity for monitoring enzymatic reactions. This method involves using a substrate labeled with a radioisotope and quantifying the radioactivity of the product formed over time.
For this compound, a radiolabeled version could be synthesized, such as [³H]this compound (where the benzoyl group is tritiated) or n-Benzoyl-glycyl-[¹⁴C]lysine. The enzymatic reaction would proceed as follows:
[³H]this compound + H₂O --(Carboxypeptidase)--> [³H]Hippuric Acid + L-Lysine
To measure enzyme activity, the reaction mixture is incubated for a set time, and then the reaction is stopped. The radiolabeled product ([³H]Hippuric Acid) must then be separated from the unreacted radiolabeled substrate. This can often be achieved by methods like solvent extraction or thin-layer chromatography (TLC). The radioactivity of the isolated product is then quantified using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of product formed, thus providing a highly sensitive measure of enzyme activity. Another approach involves monitoring the formation of a side product, such as ammonia (B1221849) in the conversion of arginine to citrulline, which can be coupled to a reaction involving the oxidation of NADH, detectable spectrophotometrically. nih.gov
Theoretical and Computational Investigations of N Benzoylglycyllysine
Conformational Analysis and Molecular Modeling of n-Benzoylglycyllysine
The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, a multitude of conformations, or spatial arrangements of atoms, are possible due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations and to understand the energy landscape that governs the transitions between them. nih.govrsc.orgwikipedia.orgunacademy.com
Molecular modeling encompasses a range of computer-based techniques used to represent and simulate molecules and their interactions. core.ac.uk For this compound, this would involve building a three-dimensional model of the molecule and then employing various computational methods to explore its conformational space. The goal is to find the global energy minimum and other low-energy conformers that are likely to be biologically relevant. nih.gov
A comprehensive conformational analysis of this compound would involve systematically or stochastically varying the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The primary rotatable bonds in this compound are the dihedral angles within the lysine (B10760008) side chain and along the peptide backbone. The results of such an analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates.
Table 1: Illustrative Conformational Energy Profile for a Key Dihedral Angle in this compound
| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) | Conformation Type |
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 1.5 | Gauche (Local Minimum) |
| 120 | 4.5 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.5 | Eclipsed (High Energy) |
| 300 | 1.5 | Gauche (Local Minimum) |
Note: This table is illustrative and does not represent experimentally or computationally verified data for this compound. It serves to show the type of data generated from a conformational analysis.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
To accurately calculate the energy of each conformation, one must turn to quantum mechanical methods. Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used approaches for studying the electronic structure of molecules. researchgate.netuniversite-paris-saclay.frmdpi.comwikipedia.orgimperial.ac.uk
Ab initio methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. mdpi.com These methods can be computationally expensive but offer high accuracy. For a molecule like this compound, ab initio calculations could provide precise geometries and relative energies for different conformers.
Density Functional Theory (DFT) is another quantum mechanical method that has become exceedingly popular due to its balance of accuracy and computational cost. wikipedia.orgavcr.czresearchgate.net DFT calculates the electronic energy based on the molecule's electron density, which is a function of three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.org This makes it feasible to apply DFT to larger molecules like this compound. A DFT study on this compound would involve selecting an appropriate functional and basis set to calculate properties such as optimized geometry, vibrational frequencies, and electronic properties like the distribution of charge and the energies of molecular orbitals. Large-scale DFT calculations can even be used to compute binding free energies in a "QM-PBSA" approach for protein-ligand complexes. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Flexibility Analysis
Molecules in biological systems are not static; they are in constant motion, and their behavior is heavily influenced by the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.govbonvinlab.org An MD simulation numerically solves Newton's equations of motion for a system of particles, providing a trajectory that reveals the dynamic evolution of the system. wikipedia.org
For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds.
The resulting trajectory can be analyzed to understand:
Flexibility: How different parts of the molecule move and fluctuate over time. This can reveal which regions are rigid and which are more flexible.
Solvent Effects: How the water molecules are organized around the solute and how they influence its conformation. Hydrogen bonding patterns between this compound and water can be identified and their lifetimes analyzed. mdpi.com
Conformational Sampling: The simulation explores a wide range of conformations, providing insight into the accessible conformational states and the transitions between them.
MD simulations are a powerful tool for bridging the gap between static molecular models and the dynamic reality of biological systems. wikipedia.orgacs.org
Computational Approaches to Enzyme-n-Benzoylglycyllysine Interactions
This compound is known to be a substrate for certain enzymes, such as carboxypeptidase B. nih.govresearchgate.netmdpi.com Computational methods can provide detailed insights into the molecular recognition, binding, and catalytic transformation of this substrate by an enzyme.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Simulations
While molecular docking can predict how a substrate binds, it does not typically describe the chemical reaction that follows. To study the enzymatic cleavage of the peptide bond in this compound, a more advanced computational method is needed. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for simulating chemical reactions in enzymes. nih.govfrontiersin.orgmdpi.com
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: The part of the system where the chemical reaction occurs (e.g., the scissile peptide bond of this compound and the key catalytic residues of the enzyme) is treated with a high-level quantum mechanics method.
The MM Region: The rest of the enzyme and the solvent are treated with a more computationally efficient molecular mechanics force field.
This approach allows for the accurate modeling of bond breaking and forming events within the large and complex environment of the enzyme. mdpi.com A QM/MM study of the hydrolysis of this compound by carboxypeptidase B could be used to:
Determine the detailed reaction mechanism, including the identification of transition states and intermediates.
Calculate the activation energy of the reaction, which is related to the catalytic rate.
Elucidate the role of specific amino acid residues in catalysis.
QM/MM simulations provide a computational microscope to view enzymatic reactions with atomic-level detail. nih.govbioexcel.eu
Development of Predictive Models for this compound Reactivity and Specificity
Building on the insights from the methods described above, it is possible to develop predictive models for the reactivity and specificity of this compound and related molecules. nih.govnih.govfrontiersin.orgtheirmindia.org These models often employ machine learning algorithms trained on data from experiments or from a large number of computational simulations. nih.govnih.gov
For example, a predictive model could be developed to:
Predict Reactivity: Based on the electronic structure and other molecular descriptors, a model could predict the likelihood of this compound reacting with different chemical species or under various conditions. For instance, studies have investigated the reaction of this compound with lipid peroxidation products and sterol oxidation products. mdpi.comnih.govnih.gov
Predict Enzyme Specificity: By analyzing the interaction patterns of this compound with a range of enzymes, a model could be built to predict which other enzymes are likely to bind and cleave this substrate. This can be particularly useful in understanding off-target effects of drugs or in identifying new enzymatic pathways.
The development of such predictive models relies on the generation of high-quality data and the selection of appropriate molecular descriptors and machine learning algorithms. nih.gov These models represent a step towards in silico screening and the rational design of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. sddn.esmdpi.com These models are built on the principle that the structure of a molecule dictates its function and properties. mdpi.com For a peptide derivative like this compound, QSAR and QSPR can be employed to predict a range of characteristics, from receptor binding affinity to solubility.
The development of a QSAR/QSPR model involves several key steps. Initially, a dataset of molecules with known activities or properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. acs.org These descriptors can be categorized into various classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. For peptides, specific descriptors derived from the amino acid sequence are often used. acs.orgnih.gov Finally, a mathematical equation is generated to link these descriptors to the observed activity or property.
In the context of this compound, a hypothetical QSAR study could be designed to predict its inhibitory activity against a specific enzyme. The model would be trained on a series of related peptide derivatives with experimentally determined inhibitory concentrations (IC50). Descriptors for these molecules would be calculated, and a regression analysis would be performed to derive the QSAR equation.
Hypothetical QSAR Data for this compound and Analogs
| Compound | Molecular Weight (Da) | LogP | Number of Hydrogen Bond Donors | Predicted IC50 (µM) |
| This compound | 307.34 | -2.0 | 4 | 15.2 |
| Analog 1 | 321.37 | -1.8 | 4 | 12.5 |
| Analog 2 | 293.31 | -2.2 | 3 | 20.8 |
| Analog 3 | 335.40 | -1.6 | 5 | 9.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Similarly, a QSPR model could be developed to predict a key physicochemical property, such as aqueous solubility. This would be invaluable in the early stages of drug development to assess the compound's suitability for formulation.
Hypothetical QSPR Data for this compound and Analogs
| Compound | Polar Surface Area (Ų) | Rotatable Bonds | Molar Refractivity | Predicted Solubility (mg/L) |
| This compound | 122.3 | 9 | 81.4 | 550 |
| Analog 1 | 125.1 | 10 | 85.2 | 480 |
| Analog 2 | 118.9 | 8 | 78.1 | 620 |
| Analog 3 | 130.5 | 11 | 89.7 | 410 |
This table is for illustrative purposes only and does not represent actual experimental data.
The predictive power of QSAR and QSPR models is assessed through rigorous validation techniques, including internal and external validation. mdpi.com A well-validated model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing, thereby accelerating the drug discovery process.
Machine Learning Applications in Peptide Design and Interaction Prediction
Machine learning (ML) has emerged as a transformative tool in peptide design and interaction prediction. nih.gov ML models can learn complex patterns from large datasets of peptide sequences and their corresponding biological activities or interaction profiles. rsc.org These models often outperform traditional QSAR methods, especially when dealing with high-dimensional data and non-linear relationships. nih.gov
Various ML algorithms are employed in peptide research, including Support Vector Machines (SVM), Random Forests (RF), and deep learning architectures like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs). rsc.orgmdpi.com These models can be trained to predict a wide range of peptide properties, such as antimicrobial activity, cell penetration, and protein-protein interaction (PPI) binding affinity. nih.gov
For this compound, ML could be applied to predict its interaction with a specific protein target. A typical workflow would involve:
Data Collection: Gathering a dataset of peptides with known binding affinities to the target protein.
Feature Engineering: Representing the peptides as numerical feature vectors. This can include amino acid composition, physicochemical properties, and structural information.
Model Training: Training an ML model, such as an SVM or a deep neural network, on the labeled dataset.
Prediction: Using the trained model to predict the binding affinity of this compound and its analogs.
Hypothetical Machine Learning-Based Prediction of Protein Interaction for this compound Analogs
| Compound | Sequence/Structure Features | Predicted Binding Affinity (-logKi) | Predicted Interaction (Yes/No) |
| This compound | [Feature Vector 1] | 6.8 | Yes |
| Analog 1 | [Feature Vector 2] | 7.2 | Yes |
| Analog 2 | [Feature Vector 3] | 5.5 | No |
| Analog 3 | [Feature Vector 4] | 7.9 | Yes |
This table is for illustrative purposes only and does not represent actual experimental data.
Furthermore, generative ML models can be used for the de novo design of novel peptides with desired properties. These models can explore the vast chemical space of possible peptide sequences and suggest new candidates, like analogs of this compound, with potentially enhanced activity or improved pharmacokinetic profiles. mdpi.com
The integration of ML into computational chemistry provides a powerful platform for the theoretical investigation of modified peptides. By leveraging these advanced techniques, researchers can gain a deeper understanding of the structure-activity relationships of compounds like this compound and accelerate the development of new peptide-based therapeutics.
Broader Academic Implications and Future Research Trajectories
n-Benzoylglycyllysine as a Prototypical System in Peptide Design and Engineering
This compound serves as a foundational building block and a model system in the field of peptide design and engineering. Its utility stems from its defined dipeptide structure, which incorporates a reactive lysine (B10760008) residue, making it an excellent candidate for developing and validating peptide synthesis methodologies. chemimpex.com Researchers utilize compounds like this compound to construct larger, more complex peptides that are crucial for drug development and various areas of biological research. chemimpex.com The principles of peptide design often involve altering native protein sequences to enhance properties like stability or solubility, and model peptides are essential for testing these modifications. biocat.com
The simplicity of this compound allows for the systematic study of chemical modifications, such as the attachment of ligands or chromophores, without the confounding variables present in a large protein. chemimpex.combiocat.com This makes it a prototypical system for structure-function studies. Furthermore, its synthesis and purification provide a standard for assessing the efficiency of coupling and cleavage steps in solid-phase peptide synthesis. The challenges encountered during the synthesis of certain sequences, such as β-sheet formation, can be investigated using derivatives of such model peptides. biocat.com The development of generative AI tools to explore the chemical space of peptides also relies on understanding the fundamental granularity of peptide structures, a role for which simple peptides are well-suited. rsc.org Ultimately, its role as a structural unit facilitates its integration into larger systems designed for applications ranging from drug delivery to targeted cancer therapies. chemimpex.com
Role in Investigating Non-Enzymatic Glycation and Cross-linking Mechanisms (Maillard Reaction)
This compound is an important model for investigating the mechanisms of non-enzymatic glycation, also known as the Maillard reaction. nih.gov This complex series of reactions, initiated by the covalent attachment of a reducing sugar to a free amino group on a protein, is implicated in aging and the pathophysiology of diseases like diabetes. nih.govnih.gov The lysine residue in this compound possesses a primary ε-amino group, which is a principal target for glycation in vivo. nih.gov
Using a simplified system like this compound allows researchers to study the initial stages of the Maillard reaction, where the sugar's carbonyl group reacts with the lysine's amino group to form a Schiff base, which then rearranges into a more stable Amadori product. researchgate.net Subsequent reactions involving oxidation and degradation of these early products lead to the formation of irreversible structures known as Advanced Glycation End-products (AGEs). researchgate.netnih.gov These AGEs can form cross-links between proteins, contributing to tissue stiffening and damage. nih.govresearchgate.net
The study of model compounds helps elucidate the formation pathways of specific AGEs and the reactive intermediates, such as dicarbonyl compounds like methylglyoxal (B44143) and glyoxal, that drive their creation. researchgate.netresearchgate.net By reacting this compound with sugars or dicarbonyls under controlled conditions, scientists can characterize the resulting products and the kinetics of their formation, providing insight into how protein structure is altered in diseases associated with high glycation levels. nih.govresearchgate.net
| Compound/Product Class | Precursor(s) | Significance | Reference |
|---|---|---|---|
| Schiff Base | Reducing Sugar + Free Amino Group (e.g., from Lysine) | Initial, reversible adduct in the glycation process. | nih.govresearchgate.net |
| Amadori Product (e.g., Fructoselysine) | Rearrangement of Schiff Base | A more stable, early-stage glycation product. | researchgate.netnih.gov |
| Nε-(carboxymethyl)lysine (CML) | Oxidative degradation of Amadori products; Reaction with Glyoxal | A major, well-characterized non-cross-linking AGE. | nih.govmdpi.com |
| Methylglyoxal (MGO) | Degradation of glycolytic intermediates and sugars | A highly reactive dicarbonyl intermediate that rapidly forms AGEs. | researchgate.netmdpi.com |
| Imidazolysine | 2x Methylglyoxal + 2x Lysine residues | A lysine-lysine cross-link formed via dicarbonyl compounds. | researchgate.net |
| Glucosepane | Glucose | A major lysyl-arginine cross-link formed under non-oxidative conditions. | nih.gov |
Exploration of Novel Enzymatic Targets and Biological Roles in Research Models
This compound (also referred to as Benzoyl-Glycyl-Lysine) serves as a critical substrate for identifying and characterizing the activity of specific enzymes, particularly carboxypeptidases. nih.govpnas.org Carboxypeptidases are a class of metalloenzymes that catalyze the hydrolysis of C-terminal amino acids from peptides and proteins, playing roles in digestion and pro-hormone processing. pnas.orgresearchgate.net
Specifically, this compound is used in kinetic assays to measure the activity of B-type carboxypeptidases (CPB), which show a preference for cleaving basic residues like lysine and arginine at the C-terminus. nih.govpnas.org The enzymatic hydrolysis of the peptide bond in this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 254 nm. nih.govpnas.org This method allows for the precise determination of key enzymatic parameters such as the Michaelis constant (Km) and catalytic rate (kcat), which are essential for understanding enzyme efficiency and substrate specificity.
This application is crucial in comparative biochemistry, for instance, in studies analyzing the differences between human carboxypeptidases and those from other organisms, such as insects. nih.gov By using a standardized substrate like this compound, researchers can elucidate structural and functional adaptations of enzymes, such as the resistance of an insect carboxypeptidase to plant-derived inhibitors. nih.govpnas.org
| Enzyme | Enzyme Class | Role of this compound | Assay Principle | Reference |
|---|---|---|---|---|
| Carboxypeptidase B (CPB) | Metallocarboxypeptidase | Substrate | Measurement of kinetic constants via increase in absorbance at 254 nm upon hydrolysis. | nih.govpnas.org |
| Carboxypeptidase M (CPM) | Metallocarboxypeptidase | Substrate | Characterization of enzymes that cleave C-terminal lysine residues. | researchgate.net |
Development of Advanced Methodological Frameworks for Peptide Research
The use of well-defined, simple peptides like this compound is fundamental to the establishment of robust methodological frameworks for peptide and enzyme research. A methodological framework provides a structured approach to scientific investigation, ensuring reproducibility and comparability of results across different studies and laboratories. mdpi.comnih.gov In enzymology, the development of standardized assays is paramount, and this compound serves as a benchmark substrate for a specific class of proteases. nih.gov
The straightforward enzymatic assay involving this compound, where activity is tracked by a change in UV absorbance, represents a classic methodological approach that is both reliable and accessible. nih.govpnas.org This allows for the high-throughput screening of potential enzyme inhibitors or the characterization of newly discovered enzymes. nih.gov
Furthermore, as peptide research evolves to include more complex computational and analytical techniques, the need for reliable experimental data for model validation becomes critical. nih.gov Simple peptides with known properties are ideal for calibrating new computational models that predict peptide structure, dynamics, or binding affinity. nih.gov By providing a consistent and well-characterized molecular probe, this compound contributes to the development and refinement of these advanced frameworks, bridging the gap between theoretical models and experimental reality.
Interdisciplinary Applications in Chemical Biology and Materials Science Research
The versatility of this compound allows it to be a valuable tool in interdisciplinary fields such as chemical biology and materials science. Chemical biology focuses on applying chemical techniques to study and manipulate biological systems, often through the use of small molecular probes. wikipedia.orgmpg.de With its reactive lysine side chain and stable benzoyl-protected N-terminus, this compound is an ideal scaffold for the synthesis of such probes. chemimpex.com For example, it can be employed in bioconjugation processes to attach imaging agents or therapeutic payloads to biomolecules for targeted delivery. chemimpex.com
In materials science, there is growing interest in developing peptide-based biomaterials for applications like tissue engineering and drug delivery. nih.gov These materials often rely on the self-assembly of peptide building blocks into ordered nanostructures, such as hydrogels or nanofibers. nih.gov The defined chemical structure of this compound makes it a candidate for incorporation into these larger, engineered materials. Its properties can be tuned by modifying the lysine side chain, allowing for the creation of functionalized materials that can interact with cells or bind specific molecules. The use of peptides in cosmetic formulations to enhance skin penetration is another area where its properties are relevant. chemimpex.com This convergence of chemistry, biology, and materials science highlights the potential for simple peptides to serve as foundational components in the design of next-generation smart materials and biomedical devices. nih.govnrel.gov
Conclusion
Synthesis of Key Academic Contributions and Discoveries
The scientific journey of n-benzoylglycyl-L-lysine highlights its indispensable role as a synthetic tool in biochemistry. Its creation provided researchers with a specific, reliable substrate for probing the function of B-type carboxypeptidases. sigmaaldrich.com Key academic contributions are centered on its application in enzyme kinetics, where it has allowed for the precise determination of the Michaelis-Menten parameters for carboxypeptidases B and N. cdnsciencepub.comcdnsciencepub.com Seminal studies using n-benzoylglycyl-L-lysine and its derivatives have elucidated the critical nature of the enzyme's active site, demonstrating how steric and electronic modifications to the substrate's lysine (B10760008) side chain directly impact binding and catalytic efficiency. cdnsciencepub.com Furthermore, its use in developing rapid HPLC-based diagnostic assays for plasma carboxypeptidase N activity marked a significant advancement in clinical chemistry. More recently, its application as a model for protein-bound lysine in food science has opened new avenues for understanding protein modifications during food processing. mdpi.com
Strategic Outlook for Future Research Endeavors on n-Benzoylglycyllysine
Looking forward, the utility of n-benzoylglycyl-L-lysine is poised to expand. A primary area for future research lies in the development of novel, high-throughput screening assays for carboxypeptidase inhibitors. Adapting n-benzoylglycyl-L-lysine to fluorescent or luminescent reporter systems could facilitate the rapid screening of large compound libraries, accelerating drug discovery for conditions where carboxypeptidases are implicated. researchgate.net There is also potential in designing and synthesizing modified versions of n-benzoylglycyl-L-lysine to probe the substrate specificities of newly discovered or poorly characterized carboxypeptidases from various organisms. nih.gov As proteomic techniques become more advanced, using this substrate in competitive binding assays could help identify novel endogenous substrates and interacting proteins for carboxypeptidases in complex biological samples. Finally, further research in materials science could explore the covalent attachment of n-benzoylglycyl-L-lysine to solid supports or nanoparticles to create reusable enzyme activity sensors or affinity purification tools. rsc.org
Q & A
Q. How should contradictory results in this compound’s receptor-binding affinity across studies be reconciled?
- Answer : Conduct a meta-analysis with standardized binding assay parameters (e.g., Kd measurement via SPR vs. ITC). Evaluate confounding variables like buffer composition (e.g., Tris vs. PBS) and protein purity (≥95% by SDS-PAGE). Publish raw datasets in repositories like Zenodo to enable reanalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
